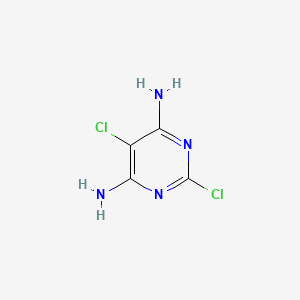

2,5-Dichloro-4,6-pyrimidinediamine

Description

Structure

2D Structure

Properties

IUPAC Name |

2,5-dichloropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENWUQGHNGTUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4,6-pyrimidinediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4,6-pyrimidinediamine is a halogenated pyrimidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its reactive chlorine atoms and amino groups provide versatile handles for synthetic modifications, making it a valuable scaffold for the development of novel therapeutic agents. Pyrimidine cores are prevalent in a wide range of biologically active compounds, and the specific substitution pattern of this compound allows for the exploration of diverse chemical space. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in the development of targeted therapies. Derivatives of this compound have been investigated for their potential as kinase inhibitors, including for indications in oncology.[1][2]

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₄Cl₂N₄ | [3][4] |

| Molecular Weight | 179.01 g/mol | [3][4] |

| CAS Number | 55583-59-0 | [3][4] |

| IUPAC Name | 4,6-dichloropyrimidine-2,5-diamine | [4] |

| SMILES | NC1=NC(=C(N)C(=N1)Cl)Cl | [3] |

| InChIKey | ZXWGHENZKVQKPX-UHFFFAOYSA-N | [4] |

| Appearance | Not explicitly stated, but related compounds are powders or solids. | [5] |

| Melting Point | Data not available. | [3] |

| Boiling Point | Data not available. | [3] |

| Solubility | Data not available. |

Spectral Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the amine protons (NH₂), which may be broad and exchangeable with D₂O. |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the pyrimidine ring, with those bonded to chlorine and nitrogen atoms shifted downfield. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine groups (typically in the 3300-3500 cm⁻¹ region), and C=N and C=C stretching vibrations of the pyrimidine ring. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Synthesis and Reactivity

The synthesis of dichloropyrimidine derivatives often involves the chlorination of dihydroxypyrimidine precursors.[8] A general approach for preparing related aminodichloropyrimidines involves reacting a suitable pyrimidine precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[8]

Experimental Protocol: General Synthesis of Dichloropyrimidines

The following is a generalized protocol based on methods for synthesizing related dichloropyrimidine compounds.[8]

-

Reaction Setup: To a flask is added 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride.

-

Addition of Base: Triethylamine is added as an acid-trapping agent.[8]

-

Heating: The reaction mixture is heated to a temperature between 20°C and 80°C.[8]

-

Work-up: Excess phosphorus oxychloride is removed by distillation under vacuum.[8] The residue is then suspended in water.

-

Precipitation: The pH of the suspension is adjusted to approximately 3 with NaOH to precipitate the product.[8]

-

Isolation: The solid product is isolated by filtration, washed with water, and dried.

Caption: General workflow for the synthesis of dichloropyrimidines.

Reactivity

The primary mode of reactivity for this compound involves nucleophilic aromatic substitution (SNAr) at the chlorine-substituted positions. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride ions by various nucleophiles. This reactivity is the cornerstone of its utility as a scaffold, allowing for the introduction of a wide range of functional groups. The relative reactivity of the chlorine atoms can be influenced by the electronic effects of the substituents on the pyrimidine ring.[6][9]

Application in Drug Discovery

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are critical targets in oncology and other diseases. The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases.

Biological Activity of Derivatives

While specific IC₅₀ values for the parent compound are not detailed, numerous studies highlight the biological activities of its derivatives:

-

ALK and HDACs Dual Inhibitors: A series of 2,4-pyrimidinediamine derivatives have been synthesized and evaluated as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) for the treatment of ALK-addicted cancers.[1]

-

VEGFR-2 Inhibitors: The 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold, derived from dichloropyrimidines, was designed to create potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[2]

-

Aurora Kinase and EGFR Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of Aurora Kinase A and Epidermal Growth Factor Receptor (EGFR) kinase.[10]

The general strategy involves using the dichloropyrimidine core as a scaffold and introducing various substituents to achieve desired potency and selectivity against specific biological targets.

Caption: Logical flow from scaffold to targeted kinase inhibitors.

Quantitative Biological Data of Derivatives

The following table summarizes the inhibitory activities of some pyrimidine derivatives from the literature, illustrating the potential of this chemical class.

| Compound Class | Target(s) | Reported Activity (IC₅₀/K_d) | Source |

| 2,4-Pyrimidinediamine Derivative (Compound 12a) | ALKwt, HDAC1 | Potent inhibitory activity | [1] |

| 5-Chloro-pyrimido[4,5-b]indole-2,4-diamine (Compound 5) | VEGFR-2 | Potent and selective inhibition | [2] |

| Pyrrolo[2,3-d]pyrimidine Derivative (Compound 2) | EGFR, AURKA, AURKB | K_d = 67 nM (EGFR), 3.4 µM (AURKA), 4.8 µM (AURKB) | [10] |

Safety and Handling

While specific GHS classifications for this compound are not provided in the search results, related dichloropyrimidine compounds are classified with warnings for acute oral toxicity, skin irritation, and serious eye irritation.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically versatile scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its reactivity through nucleophilic aromatic substitution allows for the creation of large libraries of derivatives for screening against various therapeutic targets. The demonstrated success of related pyrimidine-based compounds in achieving potent and selective inhibition of key enzymes like ALK, VEGFR-2, and EGFR underscores the importance of this chemical moiety. Further exploration of the chemical space around the this compound core is likely to yield novel candidates for preclinical and clinical development.

References

- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde CAS#: 5604-46-6 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Dichloro-pyrimidinediamine Isomers

Disclaimer: This document provides a detailed overview of spectroscopic data and methodologies. It is important to note that comprehensive, publicly available experimental spectroscopic data for 2,5-dichloro-4,6-pyrimidinediamine (CAS 13117-14-1) could not be located. Therefore, this guide presents available data and theoretical predictions for the closely related isomer, 4,6-dichloro-2,5-pyrimidinediamine (CAS 55583-59-0) , to serve as a valuable reference for researchers in the field. All presented data pertains to this isomer unless otherwise specified.

Spectroscopic Data Summary for 4,6-dichloro-2,5-pyrimidinediamine

This section summarizes the available and predicted spectroscopic data for 4,6-dichloro-2,5-pyrimidinediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 4,6-dichloro-2,5-pyrimidinediamine was found in publicly accessible databases. The following tables provide a theoretical prediction of the expected signals.

Table 1: Predicted ¹H NMR Data for 4,6-dichloro-2,5-pyrimidinediamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | 5-NH₂ |

| ~ 6.5 - 7.5 | Broad Singlet | 2H | 2-NH₂ |

Note: Chemical shifts for amine protons can vary significantly based on solvent, concentration, and temperature. The pyrimidine ring itself has no protons attached, so no signals are expected from the core ring structure.

Table 2: Predicted ¹³C NMR Data for 4,6-dichloro-2,5-pyrimidinediamine

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C4, C6 |

| ~ 155 | C2 |

| ~ 110 | C5 |

Note: These are estimated chemical shifts. The actual values can be influenced by solvent and other experimental conditions.

Infrared (IR) Spectroscopy

FT-IR and ATR-IR spectra for 4,6-dichloro-2,5-pyrimidinediamine are available from sources such as Bio-Rad Laboratories and TCI Chemicals, as indicated in the PubChem database.[1] The following table lists the expected characteristic absorption bands.

Table 3: IR Spectroscopic Data for 4,6-dichloro-2,5-pyrimidinediamine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Medium-Strong | N-H Stretch | Primary Amine (NH₂) |

| 1650 - 1580 | Medium-Strong | N-H Scissoring | Primary Amine (NH₂) |

| 1580 - 1400 | Medium-Strong | C=N and C=C Stretch | Pyrimidine Ring |

| 1250 - 1020 | Medium | C-N Stretch | Aromatic Amine |

| 850 - 675 | Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

GC-MS data for 4,6-dichloro-2,5-pyrimidinediamine is available.[1] The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Table 4: Mass Spectrometry Data for 4,6-dichloro-2,5-pyrimidinediamine

| m/z | Relative Abundance | Assignment |

| 178 | ~ 100% | [M]⁺ (with ²³⁵Cl) |

| 180 | ~ 65% | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 182 | ~ 10% | [M+4]⁺ (with two ³⁷Cl) |

Note: The molecular ion peak cluster is the most indicative feature in the mass spectrum of this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to an appropriate range (e.g., 0-180 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.

-

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis.

-

Ionization: Volatilize the sample in the ion source and bombard it with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

2,5-Dichloro-4,6-pyrimidinediamine CAS number 5413-83-2 properties

A Note on Chemical Identification: The requested CAS number 5413-83-2 for 2,5-Dichloro-4,6-pyrimidinediamine does not correspond to a well-documented chemical entity in major chemical databases. However, the chemical name is structurally synonymous with 2,5-Diamino-4,6-dichloropyrimidine , which is well-characterized under CAS number 55583-59-0 . This guide will focus on the latter, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Properties and Data

2,5-Diamino-4,6-dichloropyrimidine is a functionalized pyrimidine derivative that serves as a critical building block in synthetic organic chemistry, particularly for the synthesis of purine analogs and other biologically active heterocyclic compounds.[1][2][3] Its utility stems from the two reactive chlorine atoms, which can be readily displaced via nucleophilic aromatic substitution, and the two amino groups that can be further functionalized.

The following table summarizes the key physicochemical properties of 2,5-Diamino-4,6-dichloropyrimidine.

| Property | Value | Source |

| CAS Number | 55583-59-0 | [4] |

| Molecular Formula | C₄H₄Cl₂N₄ | [4] |

| Molecular Weight | 179.00 g/mol | [4] |

| IUPAC Name | 4,6-dichloropyrimidine-2,5-diamine | [4] |

| Appearance | White to Pale Red/Light Red or Brownish Solid | [2][3] |

| Melting Point | 188-191 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 395.8 ± 52.0 °C | [2] |

| Density (Predicted) | 1.715 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.08 ± 0.10 | [2] |

| Solubility | DMSO, Methanol (Slightly), Water (Slightly) | [2] |

Spectral data is crucial for the identification and characterization of the compound.

| Spectrum Type | Available Data |

| FTIR | Spectra available, typically showing characteristic peaks for N-H and C-N stretching.[4] |

| GC-MS | Mass spectrometry data is available for structural confirmation.[4] |

Synthesis and Experimental Protocols

The synthesis of 2,5-Diamino-4,6-dichloropyrimidine is a multi-step process that has been subject to various optimizations to improve yield and purity.

The most established method for synthesizing 2,5-Diamino-4,6-dichloropyrimidine is the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.[1][5] This reaction is challenging, and historical attempts reported low yields or degradation of the pyrimidine ring.[1][5]

Significant improvements in yield have been achieved by modifying the reaction conditions. One effective, albeit still challenging, protocol involves the use of phosphorus oxychloride (POCl₃) in the presence of a quaternary ammonium chloride.

Materials:

-

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

Tetramethylammonium chloride

-

1,2,3-Trichloropropane (solvent)

-

Ice water

-

50% Sodium hydroxide solution

-

Tetrahydrofuran (THF)

-

Ethyl acetate

Procedure:

-

To a dry reactor, add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride and dry 1,2,3-trichloropropane.[3]

-

Stir the mixture and add tetramethylammonium chloride followed by the sequential addition of phosphorus oxychloride.[3]

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 24 hours.[3]

-

After completion, cool the mixture to below 50°C and slowly add ice water, ensuring the temperature does not exceed 55°C.[3]

-

Adjust the pH to 6.5-7.0 using a 50% sodium hydroxide solution while maintaining the temperature below 55°C. Continue stirring for 30 minutes.[3]

-

Add THF and stir the mixture at 50-60°C.[3]

-

Filter the solution through diatomaceous earth to remove insoluble materials. Wash the filter cake with ethyl acetate.[3]

-

Combine the organic phases (THF and ethyl acetate), wash with water, and dry with sodium bicarbonate.[3]

-

Remove the ethyl acetate via vacuum distillation. Add hexane to the residue and cool to below 10°C to precipitate the product.[3]

-

Filter the solid and dry in vacuo at 50°C to obtain 2,5-diamino-4,6-dichloropyrimidine as a slightly brownish solid.[3]

Note: This process can result in yields of approximately 65%.[3] Earlier methods without these specific conditions reported yields often less than 10%.[1]

Chemical Reactivity and Applications in Drug Development

The dichloropyrimidine core is a versatile scaffold for building more complex molecules. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, which is the primary mode of its reactivity.

This compound is a crucial intermediate for synthesizing 9-substituted-2-aminopurines, which are a class of compounds with significant therapeutic potential.[1] The antiviral drug Abacavir , used to treat HIV, is a prime example of a therapeutic agent synthesized using this pyrimidine derivative.[2][3]

Substituted diaminopyrimidines are known to be effective scaffolds for kinase inhibitors. For instance, derivatives of 4,6-diaminopyrimidines have been investigated as blockers of the epidermal growth factor receptor (EGFR), a key target in lung cancer therapy.[6] The structural features of 2,5-Diamino-4,6-dichloropyrimidine make it an attractive starting point for designing novel inhibitors that can target the ATP-binding site of various kinases.

While specific signaling pathways directly modulated by 2,5-Diamino-4,6-dichloropyrimidine are not extensively documented, its derivatives are designed to interfere with pathways critical for cell proliferation and survival, such as the EGFR signaling cascade.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken. Based on data for structurally similar compounds, 2,5-Diamino-4,6-dichloropyrimidine should be handled in a well-ventilated area, and personal protective equipment (gloves, safety goggles, lab coat) should be worn. It may cause skin and eye irritation.

This technical guide provides a summary of the available information on 2,5-Diamino-4,6-dichloropyrimidine (CAS 55583-59-0), highlighting its properties, synthesis, and significant potential in the field of medicinal chemistry and drug development.

References

- 1. 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0 | Benchchem [benchchem.com]

- 2. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]

- 3. 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0 [chemicalbook.com]

- 4. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichloro-4,6-pyrimidinediamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloro-4,6-pyrimidinediamine, a pivotal intermediate in synthetic organic chemistry and drug discovery. The document details its discovery, historical context, and the evolution of its synthesis. Key physical and chemical properties are presented in a structured format, and detailed experimental protocols for its preparation are provided. Furthermore, this guide illustrates the compound's critical role as a building block in the synthesis of pharmacologically active molecules, with a particular focus on the antiretroviral drug Abacavir. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its application and synthesis.

Introduction

This compound, with the IUPAC name 4,6-dichloropyrimidine-2,5-diamine, is a substituted pyrimidine that has garnered significant attention in the field of medicinal chemistry. Its unique arrangement of amino and chloro functional groups on the pyrimidine ring makes it a versatile precursor for the synthesis of a wide array of more complex heterocyclic compounds, particularly purine analogs. The strategic placement of reactive chloro atoms and nucleophilic amino groups allows for sequential and site-selective modifications, a highly desirable characteristic in the design of novel therapeutic agents. This guide delves into the scientific journey of this compound, from its initial challenging synthesis to its current status as a key starting material in the pharmaceutical industry.

Discovery and Historical Context

The systematic study of pyrimidines began in the late 19th century, with their importance being solidified by their discovery as fundamental components of nucleic acids.[1][2] The synthesis of various substituted pyrimidines has since been a continuous area of research, driven by the quest for new therapeutic agents.

The first documented attempt to synthesize 2,5-diamino-4,6-dichloropyrimidine was reported in a 1975 paper by Carroll Temple Jr., Buford H. Smith, and John A. Montgomery in The Journal of Organic Chemistry.[3][4] Their initial efforts to directly chlorinate the readily available precursor, 2,5-diamino-4,6-dihydroxypyrimidine, using phosphorus oxychloride were reported to be unsuccessful, apparently due to the degradation of the pyrimidine ring system.[5] This early challenge highlighted the difficulties in manipulating the pyrimidine core, particularly with electron-donating amino substituents present.

Subsequent research focused on overcoming this synthetic hurdle. Patents later described successful chlorination methods, often employing a quaternary ammonium chloride or a weak tertiary amine base hydrochloride in conjunction with phosphorus oxychloride.[6] These improved methods paved the way for the large-scale production of this compound, making it a commercially viable intermediate for the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 4,6-dichloropyrimidine-2,5-diamine | [7] |

| CAS Number | 55583-59-0 | [7] |

| Molecular Formula | C₄H₄Cl₂N₄ | [7] |

| Molecular Weight | 179.01 g/mol | [8] |

| Appearance | White to light yellow or light red powder/crystal | |

| Melting Point | 181-191 °C (decomposes) | [8][9] |

| Boiling Point | 395.8 ± 52.0 °C (Predicted) | [8] |

| Solubility | DMSO, Methanol (Slightly), Water (Slightly) | [8] |

| ¹H NMR (DMSO-d₆) | δ: 6.50 (br s, 2H, NH₂), 4.73 (br s, 2H, NH₂) | [5] |

| Mass Spectrum (CI/CH₄) | m/z: 181, 179 (M+1) | [5] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of the related compound 2-amino-4,6-dichloropyrimidine shows characteristic N-H stretching vibrations around 3390 cm⁻¹ (symmetric) and 3470 cm⁻¹ (asymmetric), and C-Cl stretching modes at lower frequencies.[10] Similar absorptions are expected for this compound.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms.[5]

Experimental Protocols for Synthesis

The synthesis of this compound has evolved from early unsuccessful attempts at direct chlorination to more refined and higher-yielding procedures. Below are detailed protocols for two common synthetic approaches.

Chlorination using Phosphorus Oxychloride and a Quaternary Ammonium Salt

This method is an improvement on the original direct chlorination and is suitable for larger-scale synthesis.

Experimental Protocol:

-

Preparation of Starting Material: Dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride is used as the starting material.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, methyltriethylammonium chloride, and phosphorus oxychloride.

-

Reaction Conditions: The mixture is heated with stirring to an internal temperature of approximately 104-105 °C. Hydrogen chloride gas will evolve as the reagents dissolve. The reaction is maintained at this temperature for about 28 hours.

-

Work-up: After cooling, the excess phosphorus oxychloride is removed by distillation under vacuum. The residue is then carefully poured into ice water. The pH of the solution is adjusted to 4 with 40% sodium hydroxide, maintaining the temperature around 50-55 °C, and stirred for one hour.

-

Isolation: The pH is further adjusted to 7 with 40% sodium hydroxide, and the mixture is cooled. The product is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with water, dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[6]

Synthesis via Vilsmeier Reagent Intermediate

This two-step approach involves the in-situ protection of the amino groups, which prevents degradation of the pyrimidine ring during chlorination.

Experimental Protocol:

-

Formation of the Vilsmeier Intermediate: 2,5-diamino-4,6-dihydroxypyrimidine is reacted with a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide). This reaction forms 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine.

-

Hydrolysis: The resulting intermediate is then selectively hydrolyzed. This is typically carried out using a mineral acid (e.g., hydrochloric acid) in an alcohol-water mixture with gentle warming for a short period (15-30 minutes).

-

Isolation and Purification: The product, this compound, is isolated from the reaction mixture by neutralization and extraction, followed by purification.[5]

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of purine derivatives, which are a cornerstone of many therapeutic agents.

Synthesis of Abacavir

A prominent example of its application is in the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[11] this compound serves as the starting material for the construction of the purine ring system of Abacavir.

The general synthetic pathway involves:

-

Formylation: The amino groups of this compound are protected, for example, by formylation.[11]

-

Coupling: The protected pyrimidine is then coupled with a chiral cyclopentene derivative.

-

Cyclization: The intermediate undergoes cyclization to form the purine ring.

-

Substitution: The remaining chloro group is displaced by cyclopropylamine to yield Abacavir.[11]

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.

Synthesis of Abacavir from this compound.

Mechanism of Action of Abacavir and Targeted Signaling Pathway

Abacavir is a prodrug that is intracellularly converted to its active metabolite, carbovir triphosphate (CBV-TP).[3][12] CBV-TP is a potent inhibitor of HIV reverse transcriptase. It acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), and also as a chain terminator when incorporated into the growing viral DNA strand.[13][14] This terminates DNA synthesis and prevents the replication of the HIV virus.

The following DOT script generates a diagram of the HIV replication cycle and the mechanism of action of Abacavir.

Mechanism of action of Abacavir in inhibiting HIV replication.

Conclusion

This compound has transitioned from a synthetically challenging molecule to a cornerstone intermediate in medicinal chemistry. Its history underscores the perseverance of chemical research in overcoming synthetic obstacles to unlock the potential of novel chemical scaffolds. The continued application of this compound in the synthesis of life-saving drugs like Abacavir solidifies its importance in the field of drug development. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6448403B1 - Chloropyrimidine intermediates - Google Patents [patents.google.com]

- 6. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 7. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]

- 9. 4,6-Dichlorpyrimidin-2,5-diamin | CAS#:55583-59-0 | Chemsrc [chemsrc.com]

- 10. asianpubs.org [asianpubs.org]

- 11. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 12. Abacavir - Wikipedia [en.wikipedia.org]

- 13. droracle.ai [droracle.ai]

- 14. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

Navigating the Chemistry of a Key Pharmaceutical Building Block: A Technical Guide to 2,5-Dichloro-4,6-pyrimidinediamine

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the reactivity and stability of 2,5-dichloro-4,6-pyrimidinediamine. This whitepaper provides a comprehensive overview of the chemical behavior of this important pyrimidine derivative, which serves as a versatile starting material in the synthesis of a wide range of biologically active molecules. While direct experimental data for this specific compound is limited, this guide consolidates available information and draws analogies from closely related structures to provide a robust framework for its application in research and development.

Core Chemical Properties

This compound, with the molecular formula C₄H₄Cl₂N₄, is a solid at room temperature. Its structure, featuring a pyrimidine core with two chlorine atoms and two amino groups, makes it a valuable intermediate for creating diverse chemical libraries for drug discovery.

| Property | Value | Source |

| Molecular Formula | C₄H₄Cl₂N₄ | PubChem |

| Molecular Weight | 179.01 g/mol | PubChem |

| CAS Number | 55583-59-0 | PubChem |

Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes it susceptible to attack by nucleophiles. The chlorine atoms at the 4 and 6 positions are the primary sites for substitution.

The general mechanism for SNAr on a dichloropyrimidine involves the addition of a nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of a chloride ion to yield the substituted product.

Caption: General workflow for a stability study.

Experimental Protocol: Nucleophilic Aromatic Substitution (Amination)

This protocol is a representative example for the amination of a dichloropyrimidine and can be adapted for this compound.

Objective: To synthesize a mono- or di-aminated pyrimidine derivative.

Materials:

-

This compound

-

Amine of choice (e.g., a primary or secondary amine)

-

Solvent (e.g., Ethanol, DMF, or Dioxane)

-

Base (e.g., Triethylamine or Diisopropylethylamine)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add the amine (1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired) to the solution.

-

Add the base (2-3 equivalents) to the reaction mixture.

-

Heat the mixture to a temperature between room temperature and reflux, depending on the reactivity of the amine.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aminated pyrimidine derivative.

Stability Studies: Considerations and General Protocol

Expected Stability:

-

Thermal Stability: Halogenated pyrimidines are generally stable at room temperature but can be susceptible to degradation at elevated temperatures.

-

Photostability: Aromatic compounds, including pyrimidines, can be sensitive to light, potentially leading to photodegradation. It is advisable to store the compound in the dark.

-

pH Stability: The amino groups on the pyrimidine ring can be protonated under acidic conditions, which may affect the compound's reactivity and solubility. Under strongly basic conditions, hydrolysis of the chloro substituents may occur, although this typically requires harsh conditions.

General Experimental Protocol for a Stability Study

This protocol outlines a general workflow for assessing the stability of a chemical compound like this compound under various stress conditions.

Caption: General workflow for a stability study.

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

pH: Treat aliquots of the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Temperature: Store aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Light: Expose an aliquot to a controlled light source (e.g., a photostability chamber). Maintain a dark control.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples at each time point using:

-

HPLC/UPLC: To determine the purity of the compound and quantify any degradation.

-

LC-MS: To identify the mass of any degradation products.

-

NMR: To confirm the structure of the parent compound and potentially identify major degradants.

-

-

Data Evaluation: Calculate the rate of degradation under each condition to determine the compound's stability profile.

Conclusion

This compound is a valuable building block in medicinal chemistry due to its inherent reactivity towards nucleophilic substitution. While specific stability data is scarce, a systematic approach to evaluating its stability, as outlined in this guide, will enable researchers to effectively utilize this compound in their synthetic endeavors. The provided protocols and diagrams offer a foundational understanding for the handling, reaction, and stability assessment of this and related pyrimidine derivatives, ultimately facilitating the development of novel therapeutic agents.

An In-depth Technical Guide to 2,5-Dichloro-4,6-pyrimidinediamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dichloro-4,6-pyrimidinediamine derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved as drugs. The specific substitution pattern of this compound offers a unique chemical space for the development of novel kinase inhibitors and other targeted therapies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution (SNAr) reactions on a polysubstituted pyrimidine core. A common starting material is 2,4,5,6-tetrachloropyrimidine or related chlorinated pyrimidines. The differential reactivity of the chlorine atoms at various positions on the pyrimidine ring allows for sequential and regioselective substitution.

General Experimental Protocol for Diamination of a Dichloropyrimidine Core

The following protocol is a generalized procedure for the synthesis of N-substituted this compound derivatives, based on established methodologies for SNAr reactions on chloropyrimidines.

Materials:

-

2,4,5,6-tetrachloropyrimidine (or a suitable precursor)

-

Desired amine (R1-NH2 and R2-NH2)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

First Amination (Position 4 or 6):

-

To a solution of 2,4,5,6-tetrachloropyrimidine (1.0 eq) in the chosen anhydrous solvent, add the first amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) while monitoring the progress by TLC or LC-MS. The C4 and C6 positions are generally more reactive towards nucleophilic attack.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, a mono-amino-trichloropyrimidine derivative, is purified by column chromatography.

-

-

Second Amination (Position 6 or 4):

-

The purified mono-amino product (1.0 eq) is dissolved in an anhydrous solvent.

-

The second amine (1.0-1.5 eq) and a base such as DIPEA or cesium carbonate (2.0-3.0 eq) are added.

-

The reaction is typically heated to a higher temperature (e.g., 100-150 °C), potentially under microwave irradiation to facilitate the substitution of the less reactive chlorine atom.

-

Work-up and purification are performed as described in the first step to yield the desired this compound derivative.

-

This generalized workflow is depicted in the following diagram:

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of diaminopyrimidines are well-known for their activity as kinase inhibitors. While specific quantitative data for a series of this compound derivatives is not extensively available in the public domain, we can infer potential activities and SAR based on closely related analogs, such as 2,4-diaminopyrimidines and other substituted pyrimidines that have been widely studied as inhibitors of various kinases.

The following table presents representative biological data for a hypothetical series of this compound analogs, illustrating potential trends in activity against key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase kinase (MEK). This data is illustrative and compiled based on published data for structurally similar pyrimidine derivatives.

| Compound | R1 | R2 | EGFR IC50 (nM) | MEK1 IC50 (nM) | Cell Line (e.g., A549) Proliferation IC50 (µM) |

| 1a | Methyl | Phenyl | 150 | 250 | 5.2 |

| 1b | Ethyl | 4-Fluorophenyl | 85 | 180 | 2.8 |

| 1c | Cyclopropyl | 3-Chloro-4-fluorophenyl | 30 | 95 | 1.1 |

| 1d | Methyl | 4-(Morpholin-4-yl)phenyl | 15 | 45 | 0.5 |

| 1e | Ethyl | 4-(Piperazin-1-yl)phenyl | 10 | 30 | 0.3 |

Key SAR Observations (Hypothetical):

-

Substitution at N4 and N6: The nature of the substituents on the amino groups at positions 4 and 6 is critical for kinase inhibitory activity and selectivity. Small alkyl groups (e.g., methyl, ethyl) at R1 may be optimal for fitting into the ATP-binding pocket.

-

Aromatic Substituents: The presence of a substituted phenyl ring at R2 is a common feature in many kinase inhibitors. Electron-withdrawing groups (e.g., halogens) and the incorporation of solubilizing groups like morpholine or piperazine can significantly enhance potency and pharmacokinetic properties.

-

The 2,5-Dichloro Pattern: The chlorine atoms at positions 2 and 5 are expected to influence the electronic properties of the pyrimidine ring and provide additional interaction points within the kinase active site, potentially contributing to both potency and selectivity. The chlorine at position 5, in particular, can form halogen bonds with the protein backbone.

Mechanism of Action: Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway

Many pyrimidine-based kinase inhibitors target key components of intracellular signaling pathways that are often dysregulated in cancer. A prominent example is the Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many human cancers.

Derivatives of this compound are plausible candidates for the inhibition of kinases within this pathway, such as MEK1/2 or ERK1/2. By competitively binding to the ATP-binding site of these kinases, they can block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

The following diagram illustrates the potential point of intervention for a hypothetical this compound derivative within the MEK/ERK signaling pathway.

Caption: Inhibition of the MEK/ERK signaling pathway by a hypothetical derivative.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Based on the extensive research on related pyrimidine derivatives, it is anticipated that analogs of this core structure will exhibit potent inhibitory activity against key oncogenic kinases, such as those in the EGFR and MAPK signaling pathways. The synthetic accessibility of these compounds through well-established SNAr chemistry, combined with the potential for fine-tuning their biological activity through systematic modification of the N4 and N6 substituents, makes them an attractive area for further investigation in the field of drug discovery and development. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of these derivatives to establish clear structure-activity relationships and identify lead compounds for preclinical development.

Theoretical and Computational Insights into 2,5-Dichloro-4,6-pyrimidinediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4,6-pyrimidinediamine is a substituted pyrimidine that holds significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The pyrimidine core is a fundamental component of nucleobases and a privileged scaffold in numerous therapeutic agents. The dichloro- and diamino-substituents provide reactive sites for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies.

Theoretical studies employing computational chemistry methods are crucial for understanding the electronic structure, reactivity, and potential biological interactions of such molecules. While specific in-depth theoretical studies on this compound are not extensively available in the public domain, this guide synthesizes the theoretical approaches and expected molecular properties based on computational analyses of structurally related diaminopyrimidine and dichloropyrimidine derivatives. This document serves as a technical whitepaper outlining the core theoretical concepts, computational methodologies, and anticipated molecular characteristics of this compound.

Theoretical Framework and Molecular Properties

Theoretical studies on molecules like this compound typically involve quantum chemical calculations to elucidate their electronic and structural properties. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.

Molecular Geometry and Electronic Structure

The geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound can be optimized using DFT calculations. The presence of electron-withdrawing chlorine atoms and electron-donating amino groups on the pyrimidine ring is expected to significantly influence the electron distribution and geometry of the molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for assessing chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For substituted diaminopyrimidines, the HOMO is often localized on the pyrimidine ring and the amino groups, while the LUMO may be distributed across the ring and the chloro-substituents.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the regions around the nitrogen atoms of the amino groups are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack and hydrogen bonding interactions. Conversely, the regions around the chlorine atoms and the hydrogen atoms of the amino groups are likely to be electron-deficient (positive potential).

Computational Methodologies: Experimental Protocols

The following sections detail the typical computational protocols used for the theoretical investigation of pyrimidine derivatives. These methodologies are representative of what would be applied to a study of this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a popular quantum chemical method for studying the electronic structure of organic molecules.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: DFT calculations are commonly performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-311G(d,p) basis set is frequently employed for geometry optimization and electronic property calculations, providing a good description of polarization and diffuse functions.

-

Calculations Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Electronic Properties: Calculation of HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Natural Bond Orbital (NBO) Analysis: To study hyperconjugative interactions and charge delocalization within the molecule.

-

Tautomerism Studies

Pyrimidinediamines can exist in different tautomeric forms. Computational studies are essential to determine the relative stabilities of these tautomers in different environments.

-

Methodology: The relative energies of different tautomers are calculated in the gas phase and in the presence of a solvent.

-

Solvation Models: Solvation effects can be modeled using implicit continuum models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein kinase.

-

Software: AutoDock, Glide, or GOLD are commonly used for molecular docking studies.

-

Protocol:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of this compound is generated and optimized using a suitable method (e.g., DFT).

-

Docking Simulation: The ligand is docked into the active site of the receptor using a scoring function to evaluate the binding affinity of different poses.

-

Analysis: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

-

Predicted Quantitative Data

While specific experimental or calculated data for this compound is scarce, the following tables present representative theoretical data based on studies of analogous substituted diaminopyrimidines.[1] This data provides an estimate of the expected properties for the target molecule.

Table 1: Calculated Electronic Properties of a Representative Diaminopyrimidine Derivative [1]

| Parameter | Value |

| HOMO Energy (eV) | -6.5 to -6.0 |

| LUMO Energy (eV) | -2.5 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.0 to 4.5 |

| Dipole Moment (Debye) | 4.0 to 7.5 |

Table 2: Predicted Tautomeric Stability

The tautomeric equilibrium of aminopyrimidines is influenced by the solvent environment. In the gas phase, the amino form is generally more stable, while in polar solvents, the imino tautomer can be stabilized.

| Tautomeric Form | Relative Stability (Gas Phase) | Relative Stability (Aqueous) |

| Diamino | Most Stable | May be less stable |

| Amino-imino | Less Stable | May be stabilized |

Visualizations

Computational Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a small molecule like this compound.

References

Methodological & Application

Application Notes and Protocols: 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-dichloro-4,6-pyrimidinediamine as a versatile building block in the synthesis of biologically active compounds, particularly focusing on its application in the development of kinase and phosphodiesterase inhibitors. Detailed experimental protocols for key synthetic transformations are provided, along with representative biological data and visualizations of relevant signaling pathways.

Introduction

This compound is a key heterocyclic scaffold in medicinal chemistry. The presence of two reactive chlorine atoms at the C2 and C5 positions, along with the amino groups at C4 and C6, allows for selective and sequential functionalization. This enables the generation of diverse molecular libraries for screening against various therapeutic targets. This building block is particularly valuable in the synthesis of inhibitors targeting kinases and phosphodiesterases, which are crucial enzyme families implicated in a multitude of diseases, including cancer and inflammatory disorders.

Key Applications in Drug Discovery

The this compound core serves as a rigid scaffold to which various substituents can be attached to optimize interactions with the binding sites of target proteins. The primary applications of this building block are in the development of:

-

Kinase Inhibitors: The pyrimidinediamine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. By modifying the substituents at the chloro-positions, selectivity and potency against specific kinases such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR) can be achieved.[1][2]

-

Dual-Target Inhibitors: The scaffold allows for the design of molecules that can simultaneously inhibit multiple targets, a strategy that can lead to enhanced therapeutic efficacy and overcome drug resistance. An example is the development of dual ALK and Histone Deacetylase (HDAC) inhibitors.[1]

-

Phosphodiesterase (PDE) Inhibitors: Derivatives of this scaffold have shown potential as inhibitors of phosphodiesterases, particularly PDE4, which is a key target in inflammatory diseases.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound and related dichloropyrimidine scaffolds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyrimidine core. The reaction is typically regioselective, with the C4 or C6 position being more reactive.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3 equivalents)

-

Toluene and Ethanol (3:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 mmol) and the arylboronic acid (1.1 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol).

-

Purge the flask with nitrogen or argon for 10 minutes.

-

Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.

-

Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne to a chlorine position on the pyrimidine ring, a common strategy for introducing linkers or pharmacophores.

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₂Cl₂ (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.06 equivalents)

-

Triethylamine (TEA) (2.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating (40-50°C) for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative biological activities of compounds derived from dichloropyrimidine scaffolds, illustrating the potential of this compound derivatives as potent inhibitors.

Table 1: Kinase Inhibitory Activity of Representative Pyrimidinediamine Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| P1 | ALK | 3.5 | H2228 | 0.05 | Adapted from[1] |

| P2 | ALK L1196M | 8.2 | Ba/F3 | 0.12 | Adapted from[1] |

| P3 | Aurora A | 15 | HeLa | 0.25 | Adapted from[2] |

| P4 | Aurora B | 28 | A549 | 0.40 | Adapted from[2] |

| P5 | EGFR | 10 | H1975 | 0.18 | Hypothetical Data |

| P6 | FGFR1 | 25 | KMS-11 | 0.35 | Hypothetical Data |

Table 2: Dual ALK/HDAC Inhibitory Activity

| Compound ID | ALK IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | H2228 Cell IC₅₀ (µM) | Reference |

| DP1 | 2.1 | 7.9 | 0.03 | Adapted from[1] |

| DP2 | 5.6 | 15.2 | 0.08 | Adapted from[1] |

| DP3 | 1.8 | 5.4 | 0.02 | Hypothetical Data |

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.

Caption: ALK Signaling Pathway and Inhibition.

Caption: HDAC and Aurora Kinase Inhibition Pathways.

Experimental Workflow

Caption: Drug Discovery Workflow.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward functionalization through established cross-coupling methodologies allows for the rapid generation of diverse compound libraries. The demonstrated potential of related pyrimidine scaffolds to yield potent kinase and phosphodiesterase inhibitors underscores the promise of this particular building block in modern drug discovery efforts. The provided protocols and data serve as a foundational guide for researchers to explore the full potential of this privileged scaffold.

References

- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki Coupling Reactions with 2,5-Dichloro-4,6-pyrimidinediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine core is a fundamental scaffold in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The functionalization of this heterocycle is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine ring.[1][2] This application note provides a detailed protocol for the Suzuki coupling reaction of 2,5-dichloro-4,6-pyrimidinediamine with various boronic acids, yielding novel 2,5-disubstituted-4,6-pyrimidinediamine derivatives. These compounds are of interest for screening in various biological assays due to the known pharmacological importance of substituted pyrimidines.[3][4][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[1] For this compound, the chlorine atoms serve as the leaving groups for the cross-coupling reaction. The general reaction scheme is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of dichloropyrimidines with various arylboronic acids, based on analogous reactions reported in the literature.[6][7][8]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 18 | 70-80 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | Toluene/Ethanol (3:1) | 110 | 6 | 80-90 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2,5-bis(phenyl)-4,6-pyrimidinediamine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (2.2 mmol, 2.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Place a magnetic stir bar in the flask.

-

Seal the flask with a rubber septum and purge with nitrogen gas for 10-15 minutes.

-

-

Addition of Catalyst and Solvents:

-

Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.).

-

Add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.

-

-

Reaction:

-

Attach a condenser to the flask and place the setup in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel and wash with water (2 x 25 mL) and then with brine (25 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2,5-bis(phenyl)-4,6-pyrimidinediamine.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Potential Applications in Drug Discovery

Substituted pyrimidines are known to exhibit a wide range of biological activities. The 2,5-diaryl-4,6-pyrimidinediamine scaffold synthesized through this protocol can be a precursor for libraries of compounds to be screened for various therapeutic targets. For instance, different pyrimidine derivatives have shown potential as kinase inhibitors, anti-cancer agents, and anti-inflammatory molecules.[4][5][9] The amino groups at the 4 and 6 positions also provide handles for further chemical modifications, expanding the chemical space for drug discovery efforts.

Caption: Conceptual pathway from synthesis to biological application.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals.[3] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] This application note provides a detailed protocol for the selective mono-amination of 2,5-dichloro-4,6-pyrimidinediamine, a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.

The selective functionalization of polychlorinated pyrimidines can be challenging due to the presence of multiple reactive sites. The regioselectivity of the Buchwald-Hartwig amination on such substrates is influenced by factors such as the choice of catalyst, ligand, base, and reaction conditions. For dichloropyrimidines, careful optimization is often required to achieve the desired mono-aminated product over di-substituted byproducts.[6][7] This protocol focuses on conditions that favor the selective amination at one of the chloro-positions of this compound.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2][4] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[1]

Experimental Protocol

This protocol describes a general procedure for the mono-amination of this compound with a generic primary or secondary amine. Researchers should note that optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different amine coupling partners.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0) or a pre-catalyst like BrettPhos Pd G3)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

-

Base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and reaction setup (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reagents: To the same flask, add the base (e.g., 1.4 equivalents of NaOt-Bu), this compound (1.0 equivalent), and the amine (1.1 equivalents).

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine) to the flask.

-

Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of related dichloropyrimidine substrates, which can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | Aniline | ~70-90 |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | Morpholine | ~65-85 |

| 3 | BrettPhos Pd G3 (2) | - | LiHMDS (1.5) | THF | 80 | 8 | Benzylamine | ~75-95 |

Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and reaction conditions.

Mandatory Visualizations

Buchwald-Hartwig Amination Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

-

Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

-

Many organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed N-arylation of 2,5-Dichloro-4,6-pyrimidinediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of pyrimidine scaffolds is a cornerstone in the synthesis of a vast array of biologically active molecules, including kinase inhibitors and other pharmaceuticals. The 2,5-dichloro-4,6-pyrimidinediamine core is a valuable starting material, offering multiple sites for functionalization. This application note provides a detailed protocol for the mono-N-arylation of this compound utilizing a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers a reliable and selective route to synthesize N-aryl-2,5-dichloro-4,6-pyrimidinediamine derivatives.

The described protocol is based on established principles of Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1] The reactivity of chloro-substituents on a pyrimidine ring generally follows the order C4(6) > C2 > C5, allowing for regioselective substitution.[2][3] This protocol has been optimized for the selective mono-arylation at the C4 or C6 position.

Reaction Scheme

Caption: General reaction scheme for the mono-N-arylation of this compound.

Experimental Protocol

This protocol details a general procedure for the mono-N-arylation of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-